4-(Pyridin-2-ylsulfanyl)benzaldehyde
Overview
Description
“4-(Pyridin-2-ylsulfanyl)benzaldehyde” is a chemical compound with the CAS Number: 87626-35-5 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 215.28 .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. The compound is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis reaction (Zhang, Cao, Xu, & Wang, 2018).
Electronic Devices and Molecular Machines : A derivative of 2-pyridinecarboxaldehyde exhibits E/Z isomerization under ultraviolet radiation, a process important for its potential use in molecular machines and electronic devices. This was determined through spectroscopic and computational techniques (Gordillo et al., 2016).
Oxidation Catalysis : The Pd(OAc)(2)/pyridine catalyst system, involving pyridine derivatives, is used for selective aerobic oxidation of organic substrates. This process has been studied for its mechanistic pathway, involving multiple steps such as adduct formation, ligand substitution, and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004).
Environmental Applications : Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used for the removal of Pb(II) ions from aqueous environments. This biopolymer, characterized by various analytical techniques, has demonstrated efficient sorption capabilities for lead ions (Gutha & Munagapati, 2016).
Photophysical Properties in Polymorphic Compounds : The novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde, exhibits unique photophysical properties. The molecular structure, packing properties, and intermolecular interactions of its polymorphic forms have been thoroughly characterized (Percino et al., 2014).
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWWZCAPLXRJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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